molecular formula C19H13ClF6N4O2 B12512213 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazole-5-carbaldehyde O-(2-(3-(trifluoromethyl)phenoxy)ethyl) oxime

1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazole-5-carbaldehyde O-(2-(3-(trifluoromethyl)phenoxy)ethyl) oxime

Cat. No.: B12512213
M. Wt: 478.8 g/mol
InChI Key: PRSFPVQDOGHPGH-UHFFFAOYSA-N
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Description

The compound “({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” is a complex organic molecule characterized by the presence of multiple functional groups, including a chlorinated pyridine ring, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the pyrazole ring and the phenoxyethoxy group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and efficiency. Safety measures are also essential due to the potential hazards associated with the reagents and intermediates used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

“({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of “({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and phenoxyethoxy groups, along with the trifluoromethylated pyridine ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H13ClF6N4O2

Molecular Weight

478.8 g/mol

IUPAC Name

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine

InChI

InChI=1S/C19H13ClF6N4O2/c20-16-9-13(19(24,25)26)10-27-17(16)30-14(4-5-28-30)11-29-32-7-6-31-15-3-1-2-12(8-15)18(21,22)23/h1-5,8-11H,6-7H2

InChI Key

PRSFPVQDOGHPGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCON=CC2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

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